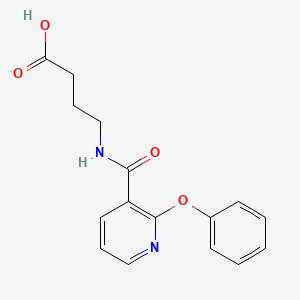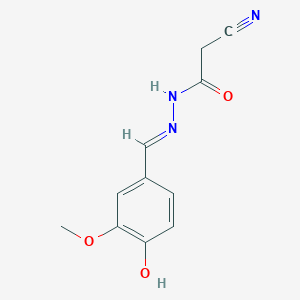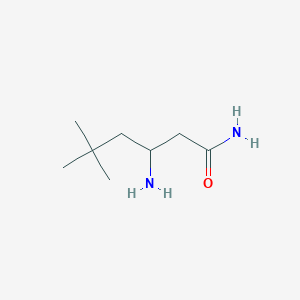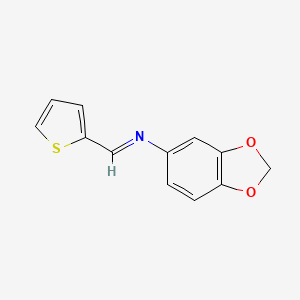
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine
Overview
Description
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine, also known as TDM-1, is a promising drug for cancer treatment. It is a conjugate of trastuzumab, a monoclonal antibody, and DM1, a potent cytotoxic agent. TDM-1 has shown remarkable efficacy in the treatment of HER2-positive metastatic breast cancer, and it has been approved by the FDA for clinical use.
Mechanism of Action
The mechanism of action of N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine involves the selective targeting of HER2-positive cancer cells by trastuzumab and the delivery of DM1 to the cancer cells via the stable linker. Once inside the cancer cell, DM1 inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis. This compound has a dual mechanism of action, targeting both the HER2 receptor and the microtubule network, which makes it a potent and selective cytotoxic agent.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in preclinical and clinical studies. The stable linker used in this compound ensures the stability of the conjugate in circulation, which reduces the risk of premature release of the cytotoxic agent and off-target toxicity. The pharmacokinetics of this compound is similar to trastuzumab, with a half-life of approximately 4 days. This compound has also been shown to penetrate the blood-brain barrier, which makes it a potential treatment for HER2-positive brain metastases.
Advantages and Limitations for Lab Experiments
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine has several advantages for lab experiments. It is a potent and selective cytotoxic agent that can be used to study the mechanism of action of HER2-targeted therapies and microtubule inhibitors. This compound can also be used to study drug resistance mechanisms in HER2-positive breast cancer. However, this compound is a complex and expensive drug that requires expertise in antibody engineering, chemistry, and biotechnology. The stable linker used in this compound also makes it difficult to study the release of the cytotoxic agent in vitro.
Future Directions
There are several future directions for the development of N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine. One direction is the optimization of the stable linker to improve the release of the cytotoxic agent in cancer cells. Another direction is the investigation of this compound in combination with other targeted therapies and immunotherapies. This compound can also be used as a platform for the development of other antibody-drug conjugates for the treatment of different types of cancer. Finally, this compound can be used to study the role of HER2 in cancer biology and the development of drug resistance.
Scientific Research Applications
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine has been extensively studied in preclinical and clinical trials for the treatment of HER2-positive breast cancer. In preclinical studies, this compound has shown superior efficacy compared to trastuzumab and DM1 alone, with minimal toxicity. In clinical trials, this compound has demonstrated significant improvement in progression-free survival and overall survival in patients with HER2-positive metastatic breast cancer who have previously received trastuzumab and taxane-based chemotherapy. This compound is also being investigated in other HER2-positive cancers, such as gastric cancer and bladder cancer.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-thiophen-2-ylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c1-2-10(16-5-1)7-13-9-3-4-11-12(6-9)15-8-14-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKCGCHKEUVNLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77822-82-3 | |
| Record name | 1,3-Benzodioxol-5-amine, N-(2-thienylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077822823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



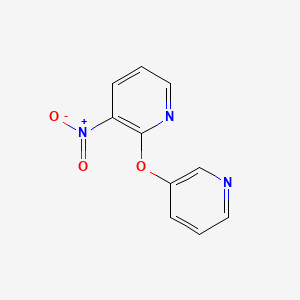

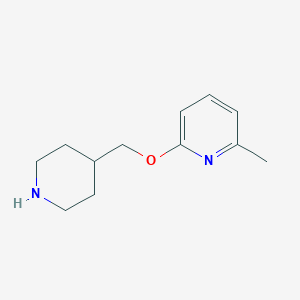
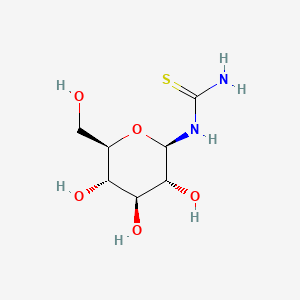

![Benzenamine, N,N-dimethyl-4-[2-(1-oxido-2-pyridinyl)diazenyl]-](/img/structure/B1660445.png)


![1-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-1H-imidazole](/img/structure/B1660448.png)
![1-Oxaspiro[4.5]dec-2-en-4-one](/img/structure/B1660449.png)
